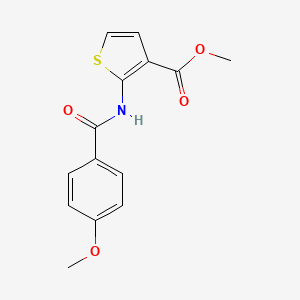

Methyl 2-(4-methoxybenzamido)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-[(4-methoxybenzoyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-18-10-5-3-9(4-6-10)12(16)15-13-11(7-8-20-13)14(17)19-2/h3-8H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXGSWIKMGIZRIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-methoxybenzamido)thiophene-3-carboxylate typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

Esterification: The final step involves the esterification of the carboxyl group with methanol to form the methyl ester.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the compound can lead to the formation of thiol derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block in Organic Synthesis

Methyl 2-(4-methoxybenzamido)thiophene-3-carboxylate serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways, leading to the development of novel compounds with potential applications in pharmaceuticals and materials science.

Reagent in Chemical Reactions

The compound is utilized as a reagent in several organic reactions. Its ability to participate in electrophilic aromatic substitution and nucleophilic addition makes it valuable for creating derivatives that can exhibit enhanced properties or activities.

Potential Drug Development

The derivatives of this compound have shown promising biological activities, particularly in medicinal chemistry. Research indicates that this compound may interact with specific biological targets such as enzymes and receptors, making it a candidate for drug development.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate potent activity against strains like Escherichia coli and Staphylococcus aureus, suggesting its potential use in developing new antimicrobial agents.

Anticancer Activity

In vitro studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis. The mechanism appears to involve inhibition of specific cellular pathways linked to cancer growth, indicating its potential therapeutic applications in oncology.

Industrial Applications

Organic Semiconductors

This compound is being explored for its application in the development of organic semiconductors. Its unique electronic properties make it suitable for use in electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Specialty Chemicals Production

this compound is also used in the production of specialty chemicals with specific properties tailored for industrial applications. Its versatility allows for modifications that can enhance performance in various chemical processes.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

- Antimicrobial Efficacy Study : A study evaluated various derivatives for their antimicrobial properties, highlighting significant effectiveness against resistant bacterial strains.

- Cytotoxicity Assessment : Research on human cell lines indicated lower toxicity compared to traditional antibiotics, suggesting a favorable safety profile for therapeutic use.

Mechanism of Action

The mechanism of action of Methyl 2-(4-methoxybenzamido)thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the methoxybenzamido group can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring structure but differ in their substituents.

Benzamido derivatives: Compounds with similar benzamido groups but different core structures.

Uniqueness: Methyl 2-(4-methoxybenzamido)thiophene-3-carboxylate is unique due to the combination of the thiophene ring and the methoxybenzamido group, which imparts specific chemical and biological properties. This combination can result in enhanced stability, reactivity, and potential biological activity compared to other similar compounds.

Biological Activity

Methyl 2-(4-methoxybenzamido)thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a methoxybenzamide group and a carboxylate ester. The presence of these functional groups contributes to its biological activity.

1. Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by targeting specific signaling pathways involved in cell growth and survival.

- Mechanism of Action : The compound may interfere with enzyme activity critical for cancer cell metabolism, leading to reduced cell viability. For instance, it can inhibit protein tyrosine phosphatases, which are often upregulated in cancer cells .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, demonstrating effectiveness against certain bacterial strains. Its mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

- Research Findings : In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity .

Case Study: Anticancer Activity

A study conducted on various human cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values (the concentration required to inhibit cell growth by 50%) were reported in the micromolar range, indicating substantial potency against cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 10 |

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 12 |

This data highlights the potential of this compound as a lead candidate for further development in cancer therapeutics.

Case Study: Antimicrobial Efficacy

In another study assessing antimicrobial efficacy, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition with minimum inhibitory concentrations (MICs) as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

These findings suggest that the compound could be developed into an effective antimicrobial agent.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer metabolism.

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in various cancer cell lines, preventing further proliferation.

- Reactive Oxygen Species (ROS) : Studies indicate that the compound may increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.